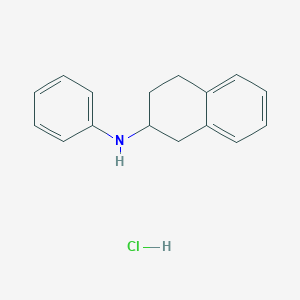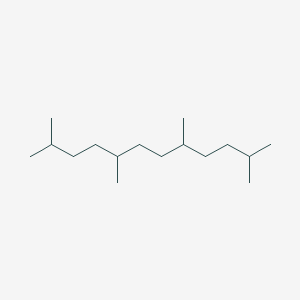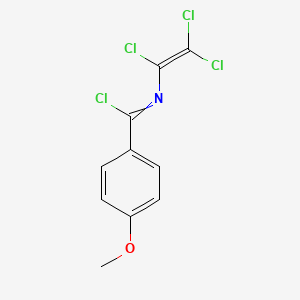
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride is an organic compound characterized by a benzene ring substituted with a methoxy group, a trichloroethenyl group, and a carboximidoyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 4-methoxybenzene, undergoes electrophilic substitution reactions to introduce the trichloroethenyl group and the carboximidoyl chloride group.
Electrophilic Aromatic Substitution:
Formation of Carboximidoyl Chloride: The carboximidoyl chloride group is introduced by reacting the intermediate product with phosgene (COCl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, making it more reactive to electrophiles.
Nucleophilic Substitution: The presence of the carboximidoyl chloride group allows for nucleophilic substitution reactions, where nucleophiles can replace the chloride atom.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3, FeBr3) as catalysts.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under elevated temperatures and pressures.
Major Products
Electrophilic Substitution: Products include halogenated derivatives of the compound.
Nucleophilic Substitution: Products include substituted amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-(trichloroethenyl)benzene-1-carboximidoyl chloride involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group enhances the reactivity of the benzene ring, facilitating electrophilic attacks, while the carboximidoyl chloride group allows for nucleophilic substitutions . These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoyl Chloride: Similar in structure but lacks the trichloroethenyl group.
4-Methoxy-N-(trichloroethenyl)benzamide: Similar but with an amide group instead of the carboximidoyl chloride group.
Uniqueness
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
54682-99-4 |
|---|---|
Formule moléculaire |
C10H7Cl4NO |
Poids moléculaire |
299.0 g/mol |
Nom IUPAC |
4-methoxy-N-(1,2,2-trichloroethenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H7Cl4NO/c1-16-7-4-2-6(3-5-7)9(13)15-10(14)8(11)12/h2-5H,1H3 |
Clé InChI |
FSKFPVALUVZQFX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=NC(=C(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
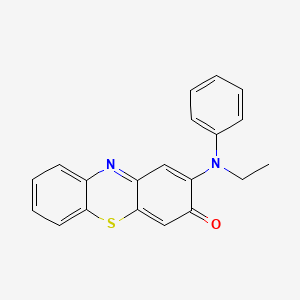
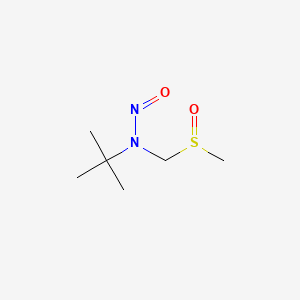
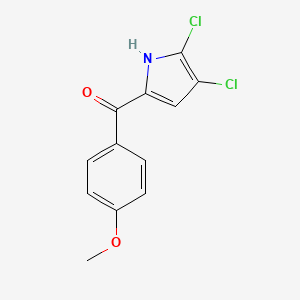

![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
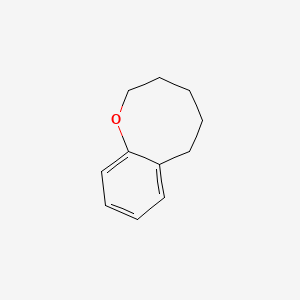
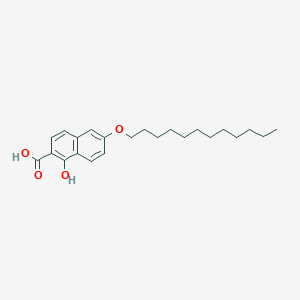


![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
